molecular formula C6H4BrCl2N3 B1401586 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride CAS No. 933034-89-0

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B1401586
CAS No.: 933034-89-0
M. Wt: 268.92 g/mol
InChI Key: KVJJRUBYJAUYIT-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is a heterocyclic compound with the molecular formula C6H4BrCl2N3 It is characterized by the presence of bromine and chlorine atoms attached to an imidazo[1,2-b]pyridazine core

Preparation Methods

The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-bromo-6-chloropyridazine.

    Cyclization Reaction: The key step involves the cyclization of the starting material to form the imidazo[1,2-b]pyridazine core. This is achieved by reacting the starting material with appropriate reagents under controlled conditions.

    Halogenation: The bromine and chlorine atoms are introduced through halogenation reactions, which are carried out using reagents such as bromine and chlorine gas or their derivatives.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride can be compared with other similar compounds, such as:

    6-Chloroimidazo[1,2-b]pyridazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    8-Bromoimidazo[1,2-b]pyridazine: Lacks the chlorine atom, leading to differences in its chemical properties and applications.

    Imidazo[1,2-b]pyridazine Derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride (8-BCIP) is a heterocyclic compound notable for its unique fused bicyclic structure, which combines imidazole and pyridazine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding the biological activity of 8-BCIP is crucial for its potential applications in drug development.

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.47 g/mol
  • Structure : The compound features a bromine atom at position 8 and a chlorine atom at position 6, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 8-BCIP exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis, disrupting growth and replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown promise as an inhibitor of specific kinases involved in cancer cell signaling pathways. For instance, studies on related imidazo[1,2-b]pyridazin compounds have demonstrated their ability to inhibit the endoribonuclease function of IRE1α, a target in various cancers .

Enzyme Inhibition

8-BCIP interacts with several enzymes, influencing cellular signaling pathways. It has been identified as an allosteric inhibitor of IRE1α, preventing its oligomerization and phosphorylation, which are critical for its function in the unfolded protein response . This interaction suggests potential therapeutic applications in diseases characterized by ER stress.

The biological effects of 8-BCIP are mediated through its binding to specific biomolecules:

  • Kinase Inhibition : The compound binds to the kinase domain of IRE1α, inducing conformational changes that inhibit its activity.
  • Cell Signaling Modulation : By altering the activity of kinases and other proteins, 8-BCIP can influence various signaling pathways, leading to changes in gene expression and cellular metabolism .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 8-BCIP, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

Compound NameSimilarity IndexUnique Features
8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine0.91Methyl group at position 2 enhances lipophilicity
3-Bromo-6-chloroimidazo[1,2-b]pyridazine0.77Bromine substitution at position 3 alters reactivity
6-Chloroimidazo[1,2-b]pyridazine0.84Lacks bromine; simpler structure may lead to different activity
3,6-Dichloroimidazo[1,2-b]pyridazine0.77Two chlorine substituents increase potential reactivity
6-Chloro-3-methylimidazo[1,2-b]pyridazine0.80Methylation at position 3 affects binding properties

This table highlights the distinct features of 8-BCIP that may contribute to its unique biological activities and potential applications in drug development.

Case Studies

Several case studies have explored the biological activity of 8-BCIP:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of imidazo[1,2-b]pyridazines exhibited potent activity against resistant strains of Mycobacterium tuberculosis. The study concluded that modifications to the halogen substituents could enhance efficacy against MDR pathogens .
  • Investigation into Anticancer Mechanisms : A research article reported that imidazo[1,2-b]pyridazin derivatives inhibited IRE1α's kinase activity in vitro and showed reduced tumor growth in xenograft models . This supports the potential use of these compounds as targeted cancer therapies.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJJRUBYJAUYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855745
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933034-89-0
Record name 8-Bromo-6-chloroimidazo[1,2-b]pyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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